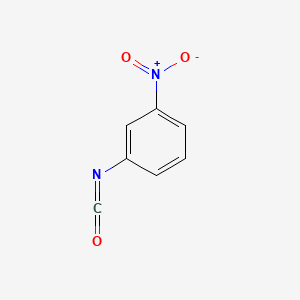

3-Nitrophenyl isocyanate

Beschreibung

Significance of Isocyanates in Modern Organic Chemistry

Isocyanates are a class of organic compounds containing the functional group R−N=C=O. wikipedia.org This group's unique electronic structure, with a linear arrangement of the nitrogen, carbon, and oxygen atoms, makes the carbon atom highly electrophilic and thus reactive towards a variety of nucleophiles. wikipedia.orgyoutube.comcrowdchem.net This reactivity is the cornerstone of their broad utility in organic synthesis. researchgate.net

The reaction of isocyanates with alcohols to form carbamates (urethanes) is a particularly notable transformation, forming the basis of the multi-billion dollar polyurethane industry. wikipedia.orgresearchgate.net Polyurethanes find widespread application in materials such as foams, coatings, adhesives, and elastomers. youtube.comcrowdchem.net Beyond polymerization, isocyanates react with water to produce amines and carbon dioxide, a reaction harnessed in the production of polyurethane foams where CO2 acts as a blowing agent. wikipedia.org Their reaction with amines yields ureas, further expanding their synthetic utility. wikipedia.org The versatility and reactivity of the isocyanate group have cemented its importance as a key functional group in modern organic chemistry. youtube.comnih.gov

Overview of Aromatic Isocyanates in Synthetic Methodologies

Aromatic isocyanates are characterized by the direct attachment of the isocyanate (–NCO) group to an aromatic ring. gas-sensing.com This structural feature enhances the reactivity of the isocyanate group compared to its aliphatic counterparts, making them highly efficient in reactions requiring rapid cure times. gas-sensing.com Prominent examples of industrially significant aromatic isocyanates include toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), which are primarily used in the manufacture of polyurethanes. wikipedia.orggas-sensing.com

The synthesis of aromatic isocyanates has traditionally been achieved through the phosgenation of the corresponding primary aromatic amines. researchgate.net This process involves the reaction of the amine with phosgene (B1210022) (carbonyl dichloride) to form a carbamoyl (B1232498) chloride intermediate, which is then pyrolyzed to the isocyanate. researchgate.net More recent methods have explored the use of triphosgene (B27547) as a safer alternative to the highly toxic phosgene gas. researchgate.net Another synthetic route involves the thermal dissociation of aromatic carbamates. google.com Aromatic isocyanates are crucial intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and specialized polymers. researchgate.netmdpi.com

Specific Research Focus on 3-Nitrophenyl Isocyanate: Rationale and Scope

This compound, with the chemical formula O₂NC₆H₄NCO, is an aromatic isocyanate that has garnered specific research interest due to the influence of the nitro group on the reactivity of the isocyanate functionality. sigmaaldrich.com The electron-withdrawing nature of the nitro group at the meta position of the phenyl ring enhances the electrophilicity of the isocyanate carbon, making it a valuable reagent in various chemical syntheses. georganics.sk

Research on this compound is primarily focused on its application as a building block in the synthesis of more complex organic molecules. sigmaaldrich.comgeorganics.sk It serves as a key intermediate in the development of novel compounds with potential applications in medicinal chemistry and materials science. researchgate.netmdpi.com The presence of the nitro group also offers a site for further chemical modification, allowing for the creation of a diverse range of derivatives. The study of this compound encompasses its synthesis, reactivity patterns, and its utility in creating new chemical entities with tailored properties.

Eigenschaften

IUPAC Name |

1-isocyanato-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c10-5-8-6-2-1-3-7(4-6)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFGYTMCNVMFAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062976 | |

| Record name | Benzene, 1-isocyanato-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3320-87-4 | |

| Record name | 3-Nitrophenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3320-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-isocyanato-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003320874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrophenyl isocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-isocyanato-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-isocyanato-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-nitrophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Routes and Methodological Advancements for 3 Nitrophenyl Isocyanate

Phosgene-Based Synthesis and its Historical Context

The traditional and most established method for synthesizing isocyanates, including 3-nitrophenyl isocyanate, involves the use of phosgene (B1210022). digitellinc.comnih.gov This process is a cornerstone of the chemical industry for large-scale production due to its efficiency and high yields. nih.gov

The synthesis of this compound via the phosgene route begins with the reaction of 3-nitroaniline (B104315) with phosgene. This reaction is typically carried out in an inert solvent. orgsyn.org The process involves the initial formation of a carbamoyl (B1232498) chloride intermediate, which is then thermally decomposed to yield the final isocyanate product and hydrogen chloride. google.comgoogle.com

A detailed laboratory procedure involves saturating a solvent like dry ethyl acetate (B1210297) with phosgene gas. orgsyn.org A solution of 3-nitroaniline in the same solvent is then added slowly. orgsyn.org It is crucial to maintain an excess of phosgene throughout the reaction to ensure the complete conversion of the starting amine. orgsyn.org The reaction mixture is often heated to facilitate the dissolution of any precipitated intermediates, such as p-nitroaniline hydrochloride in the case of the para-isomer. orgsyn.org

On an industrial scale, the synthesis of aromatic isocyanates like MDI (methylene di(phenyl isocyanate)) and TDI (tolylene diisocyanate) is almost exclusively performed through continuous processes. google.com These processes are often multi-staged to ensure high yields and manage the exothermic nature of the reaction. google.com For laboratory-scale synthesis, rearrangements like the Curtius, Hoffman, and Lossen rearrangements provide alternative, albeit less direct, routes to isocyanates. researchgate.net

The handling of phosgene presents significant safety challenges due to its high toxicity. researchgate.netionike.com Therefore, strict safety protocols and specialized equipment are necessary for both laboratory and industrial scale operations. orgsyn.org The corrosive nature of the hydrogen chloride byproduct also requires the use of corrosion-resistant materials in the reaction vessels. ionike.com

Non-Phosgene Synthetic Methodologies

The significant hazards associated with phosgene have spurred the development of alternative, safer synthetic routes to isocyanates. ionike.comresearchgate.net These non-phosgene methods often utilize phosgene surrogates or entirely different chemical pathways. ionike.com

Triphosgene (B27547), a stable crystalline solid, has emerged as a much safer and more convenient substitute for gaseous phosgene. nih.gov It is known as bis(trichloromethyl) carbonate (BTC) and decomposes to release three molecules of phosgene in situ, thereby minimizing the risks associated with handling the toxic gas directly. nih.govyoutube.com This has made it a popular reagent in organic synthesis for preparing a wide array of compounds, including isocyanates. nih.gov

The synthesis of nitrophenyl isocyanates using triphosgene has been systematically studied to optimize reaction conditions for maximum yield. For the synthesis of o-, m-, and p-nitrophenyl isocyanate, a study found that using 1,2-dichloroethane (B1671644) as the solvent was effective. researchgate.netscientific.net The optimal molar ratio of nitroaniline to triphosgene was determined to be 2.5:1 for all three isomers. researchgate.netscientific.net

The reaction time and temperature were also found to be crucial parameters. For this compound (m-nitrophenyl isocyanate), the optimal reaction time was 5.5 hours at a temperature of 75°C. researchgate.netscientific.net Under these optimized conditions, a yield of 83.7% was achieved for this compound. researchgate.netscientific.net To minimize side reactions, it is recommended to slowly add the nitroaniline solution to the triphosgene solution. scientific.net

Interactive Data Table: Optimized Reaction Conditions for Nitrophenyl Isocyanate Synthesis using Triphosgene researchgate.netscientific.net

| Isomer | Molar Ratio (Nitroaniline:Triphosgene) | Optimal Reaction Time (hours) | Optimal Reaction Temperature (°C) | Yield (%) |

| o-Nitrophenyl isocyanate | 2.5:1 | 6 | 75 | 80.3 |

| m-Nitrophenyl isocyanate | 2.5:1 | 5.5 | 75 | 83.7 |

| p-Nitrophenyl isocyanate | 2.5:1 | 5 | 75 | 83.5 |

The reaction of an amine with triphosgene proceeds through the in-situ generation of phosgene. youtube.com The mechanism is believed to involve the nucleophilic attack of the primary amine on the triphosgene molecule. nih.gov This initial step, often facilitated by a base such as triethylamine, leads to the formation of an intermediate which then decomposes to generate the isocyanate and other byproducts. youtube.comresearchgate.net Depending on the reaction conditions, carbamoyl chlorides can also be formed as intermediates, which can then be converted to the isocyanate. nih.gov The presence of a base is crucial to scavenge the hydrogen chloride that is formed during the reaction, preventing the formation of unwanted side products. rsc.org

Carbonylation of Nitroaromatic Compounds

The catalytic carbonylation of nitroaromatic compounds represents a significant and more environmentally benign alternative to the conventional phosgene process for producing isocyanates. researchgate.net This approach can be broadly categorized into reductive and oxidative carbonylation methods.

Reductive carbonylation involves the direct reaction of a nitroaromatic compound with carbon monoxide to yield the corresponding isocyanate. acs.orgacs.org This process is typically facilitated by a catalyst, often in a two-step sequence where the nitro compound is first converted to a carbamate (B1207046), which is then thermally decomposed to the isocyanate. acs.orgresearchgate.net

Group VIII transition metals, particularly palladium (Pd), rhodium (Rh), and ruthenium (Ru), have been extensively studied as catalysts for this transformation. researchgate.netacs.org Homogeneous catalytic systems, such as those based on palladium complexes, have shown potential. nwo.nl For instance, palladium catalysts combined with phenols can produce aromatic carbamate phenyl esters, which are more easily pyrolyzed to isocyanates under milder conditions compared to their alkyl carbamate counterparts. nwo.nl However, a major challenge with homogeneous catalysts is their difficult separation and recycling, which can be costly and lead to catalyst degradation. nwo.nlacs.org

To address this, research has focused on developing heterogeneous catalysts. acs.org These catalysts, which are in a different phase from the reaction mixture, can be more easily separated and reused. Examples include systems like PdO/MoO₃/ZnO and catalysts containing Pd(pyridine)₂Cl₂ with MoO₃ or Cr₂O₃/Al₂O₃. google.com Truly heterogeneous catalysts for the direct carbonylation of nitroaromatics to isocyanates are sought to improve the commercial viability of these processes. google.com A patent describes a heterogeneously catalyzed process using a multi-metallic material containing elements like Ni, Ru, Rh, Pd, Ir, Pt, or Ag combined with Sn, Sb, Pb, Zn, Ga, In, Ge, or As. google.com

Below is a table summarizing various catalytic systems used in the reductive carbonylation of nitroaromatics.

| Catalyst System | Starting Material | Product | Key Findings | Reference |

| Palladium complexes with isoquinoline (B145761) and Fe₂Mo?O₂₄ | 2,4-dinitrotoluene | 2,4-toluenediisocyanate | Achieved up to 70% yield at 100% conversion. google.com | |

| Pd(pyridine)₂Cl₂ and MoO₃ or Cr₂O₃/Al₂O₃ | Aromatic nitro compounds | Aromatic isocyanates | Homogeneous-heterogeneous hybrid systems. google.com | |

| PdCl₂/V₂O₅ | Nitroaromatics | Aromatic monoisocyanates | Hybrid system with palladium chloride in the liquid phase. google.com | |

| PbₓMnᵧO₂, and 5% Rh on carbon | Nitrobenzene | Phenyl isocyanate | Reported a 4.5% isocyanate yield after 2 hours at 190°C. google.com | |

| Ru₃(CO)₁₂ with alkali halides | o-nitrobiphenyl | Carbazole and 5H-phenanthridin-6-one | Alkali halides as co-catalysts increased reaction rate and selectivity. researchgate.net |

Oxidative carbonylation of amines is another route to synthesize isocyanates. This method involves the reaction of a primary amine with carbon monoxide in the presence of an oxidant. researchgate.netacs.org While the direct precursor is an amine (which can be derived from the reduction of a nitro compound like 3-nitroaniline), this pathway offers an alternative to direct carbonylation of the nitro group.

Common oxidants used in this process include molecular oxygen, nitro compounds, iodine, and quinone derivatives. acs.org The use of a mixture of carbon monoxide and oxygen can be explosive within certain concentration ranges, posing a safety risk. acs.org Palladium-based catalysts are often employed in this reaction as well. For example, the oxidative alkoxycarbonylation of amines in the presence of palladium and iodide can yield carbamates, which are precursors to isocyanates. scilit.com

Other Emerging Synthetic Strategies for Isocyanates

Beyond carbonylation, several other synthetic methodologies for producing isocyanates have been developed, aiming to avoid hazardous reagents like phosgene.

Rearrangement Reactions : Several classical rearrangement reactions that proceed through a nitrene intermediate can produce isocyanates. wikipedia.org These include:

Curtius Rearrangement : This reaction involves the thermal decomposition of an acyl azide (B81097), derived from a carboxylic acid, to form an isocyanate and nitrogen gas. wikipedia.orgresearchgate.netrsc.org This method can be performed under mild conditions and has been shown to be efficient for synthesizing isocyanates from Fmoc-amino acid azides. researchgate.net A greener approach to the Curtius Rearrangement involves the thermal or photochemical decomposition of carboxylic azides. libretexts.org

Lossen Rearrangement : This involves the conversion of a hydroxamic acid to an isocyanate through an O-acyl, sulfonyl, or phosphoryl intermediate. wikipedia.orgorganic-chemistry.org

Schmidt Reaction : In this reaction, a carboxylic acid reacts with hydrazoic acid to yield an isocyanate. wikipedia.org

Dimethyl Carbonate (DMC) Method : Dimethyl carbonate is considered an environmentally friendly reagent due to its structural similarity to phosgene, but without the associated hazards like chloride ions and high corrosiveness. acs.org It can be used as a substitute for phosgene in carbonylation reactions. acs.org

Staudinger-Aza Wittig (SAW) Sequence : This newer method utilizes an azide and carbon dioxide (CO₂) to produce isocyanates. It is considered a less toxic and more environmentally friendly approach with high tolerance for various functional groups. rsc.org

Dehydrogenation of Formamides : The dehydrogenation of formamides presents another pathway to isocyanates and their derivatives. scholaris.ca

Reaction of Organic Halides with Metal Cyanates : Isocyanates can be synthesized by reacting an organic halide with a metal cyanate (B1221674) in the presence of a nickel(0) complex catalyst. google.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to isocyanate synthesis. wjarr.com

A primary goal is the development of phosgene-free routes, as phosgene is highly toxic. researchgate.net The carbonylation of nitroaromatics is considered a more environmentally benign alternative. researchgate.net Further green advancements include:

Use of Greener Reagents and Solvents : Replacing hazardous reagents like phosgene with safer alternatives such as dimethyl carbonate (DMC) is a key strategy. acs.org There is also a focus on using benign solvents like water, supercritical carbon dioxide, and ionic liquids instead of toxic organic solvents. wjarr.com Research into the synthesis of isocyanides (precursors in some routes) has explored sustainable solvents to replace traditional ones. semanticscholar.org

Catalyst Development : The development of efficient and recyclable heterogeneous catalysts for carbonylation reactions improves the sustainability of the process by minimizing waste and cost. acs.orggoogle.com

Use of CO₂ as a Feedstock : Utilizing carbon dioxide, a renewable and sustainable carbon source, for isocyanate synthesis is a significant area of research. acs.orgscholaris.ca For example, the Staudinger-Aza Wittig sequence uses CO₂ to generate isocyanates from azides. rsc.org Another approach involves the dehydration of carbamic acids, formed from amines and CO₂, to produce isocyanates under mild, metal-free conditions. scholaris.ca

Energy Efficiency : The adoption of energy-efficient technologies like microwave-assisted synthesis can reduce reaction times and energy consumption compared to conventional heating methods. wjarr.com Microwave irradiation has been successfully used in the Curtius rearrangement of Fmoc-amino acid azides to isocyanates. researchgate.net

Atom Economy : Processes with high atom economy are preferred as they generate fewer by-products. wjarr.com Multicomponent reactions (MCRs) are considered sustainable as they often fulfill many green chemistry principles. rsc.org

The following table highlights some green chemistry approaches relevant to isocyanate synthesis.

| Green Chemistry Approach | Description | Example Application | Reference |

| Phosgene-Free Synthesis | Avoiding the use of highly toxic phosgene. | Reductive carbonylation of nitroaromatics; Curtius rearrangement. researchgate.netlibretexts.org | |

| Use of Benign Reagents | Replacing hazardous chemicals with safer alternatives. | Using dimethyl carbonate (DMC) as a phosgene substitute. acs.org | |

| Sustainable Solvents | Employing environmentally friendly solvents. | Investigating greener solvents for isocyanide synthesis. semanticscholar.org | |

| Renewable Feedstocks | Utilizing renewable resources like CO₂. | Synthesis of isocyanates from amines and CO₂. scholaris.ca | |

| Energy Efficiency | Reducing energy consumption in chemical processes. | Microwave-assisted Curtius rearrangement. wjarr.comresearchgate.net | |

| Non-Isocyanate Polyurethanes (NIPU) | Developing alternative routes to polyurethanes that avoid isocyanate intermediates altogether. | Fixation of CO₂ into oxiranes to form cyclic carbonates for NIPU synthesis. nih.gov |

Reactivity and Reaction Mechanisms of 3 Nitrophenyl Isocyanate

Nucleophilic Addition Reactions

The most characteristic reactions of 3-nitrophenyl isocyanate involve the nucleophilic addition to the central carbon of the isocyanate moiety. A wide range of nucleophiles, particularly those containing active hydrogen atoms like alcohols and amines, readily react to form stable addition products.

The reaction between this compound and alcohols results in the formation of carbamates, commonly known as urethanes. This alcoholysis reaction is a cornerstone of polyurethane chemistry and has been the subject of extensive mechanistic studies. The general reaction involves the attack of the alcohol's hydroxyl group on the isocyanate's carbonyl carbon.

Kinetic studies of the reaction between aryl isocyanates and alcohols have established that the reaction mechanism is complex and sensitive to reaction conditions. Generally, the reaction is considered to be first order with respect to both the isocyanate and the alcohol. researchgate.net However, deviations from simple second-order kinetics are common, often suggesting more intricate pathways. kuleuven.be

The reactivity of aryl isocyanates is strongly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups accelerate the reaction by increasing the positive charge on the isocyanate carbon atom, making it more susceptible to nucleophilic attack. researchgate.netnasa.gov Consequently, this compound, with its potent nitro group, is more reactive towards alcohols than phenyl isocyanate itself. nasa.gov The order of reactivity for substituted phenyl isocyanates with alcohols generally follows the electron-withdrawing strength of the substituent, for example: p-NO₂ > m-NO₂ > m-Cl > p-Cl > phenyl. nasa.gov

The proposed mechanism involves the nucleophilic attack of the alcohol on the isocyanate, leading to a zwitterionic intermediate which then rearranges to the final carbamate (B1207046) product. Theoretical studies suggest this nucleophilic addition occurs in a concerted manner across the N=C bond of the isocyanate. kuleuven.bekuleuven.be

Research has provided significant evidence that the alcoholysis of isocyanates is not a simple bimolecular collision but often involves multiple alcohol molecules in a "multimolecular mechanism". kuleuven.bekuleuven.be It is proposed that alcohol molecules can form self-associated clusters (dimers, trimers, etc.) through hydrogen bonding, and these clusters are more reactive than alcohol monomers. kuleuven.be

One alcohol molecule acts as the nucleophile, while another one or two molecules participate in the transition state, acting as a bridge to facilitate proton transfer and stabilize the developing charges. kuleuven.bekuleuven.be This multimolecular intervention provides a lower energy pathway for the reaction. nih.gov The reaction order can therefore appear to be higher than first order with respect to the alcohol, especially at high alcohol concentrations where the formation of alcohol polymers is more prevalent. kuleuven.bekuleuven.be The activation energies for alcohol-excess reactions are typically lower than those for stoichiometric reactions, supporting the concept of alcohol self-catalysis. nih.gov

The solvent plays a crucial role in the alcoholysis of isocyanates, influencing both the reaction rate and the apparent mechanism. researchgate.net The reaction rate is affected by the solvent's polarity and its ability to form hydrogen bonds. researchgate.net

In aprotic, non-hydrogen-bonding solvents like benzene, the reaction kinetics are more straightforward, though alcohol self-association still plays a role. rsc.org In solvents capable of hydrogen bonding, the solvent molecules can compete with the alcohol in solvating the reactants and transition state, which can complicate the kinetics. kuleuven.be For instance, early studies noted a deviation towards higher-order reactions with an increase in the hydrogen-bonding capacity of the solvent. kuleuven.be Generally, the reaction is slower in more polar solvents such as nitrobenzene. nasa.gov Theoretical calculations using polarizable continuum models (PCM) confirm that the bulk solvent effect influences the energetics of the reaction pathway. kuleuven.bekuleuven.be

Table 1: Effect of Substituents on the Reactivity of Aryl Isocyanates with Alcohols

| Isocyanate Substituent | Relative Reactivity Order | Reference |

| p-NO₂ | Highest | nasa.gov |

| m-NO₂ | High | nasa.gov |

| m-Cl | Intermediate | nasa.gov |

| p-Cl | Intermediate | nasa.gov |

| Unsubstituted (Phenyl) | Base | nasa.gov |

| p-CH₃ | Lower | nasa.gov |

| p-OCH₃ | Lowest | nasa.gov |

The reaction of this compound with primary or secondary amines is a rapid and typically quantitative reaction that yields substituted ureas. This reaction is one of the most important and earliest known reactions of isocyanates. aub.edu.lb The mechanism is analogous to that with alcohols, involving the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon.

The reaction is generally assumed to follow simple second-order kinetics, being first order in each reactant. aub.edu.lb Similar to the reaction with alcohols, the reactivity of the isocyanate is enhanced by electron-withdrawing substituents. Therefore, this compound reacts more rapidly with amines than unsubstituted phenyl isocyanate does. aub.edu.lb Conversely, the reactivity of the amine nucleophile is increased by electron-donating groups. Aromatic amines are generally less reactive than aliphatic amines. aub.edu.lbumn.edu

While the primary product of an isocyanate with an amine is a urea (B33335), the formation of a thiourea (B124793) involves the reaction of an amine with the corresponding isothiocyanate. nih.gov Therefore, to form a 3-nitrophenyl-substituted thiourea, one would typically react 3-nitrophenyl isothiocyanate with an amine. chemdict.comsigmaaldrich.com This reaction proceeds readily to yield various N-substituted thiourea derivatives. sigmaaldrich.come3s-conferences.org

The synthesis of substituted ureas from this compound is a straightforward and efficient process. It is a common method for creating diaryl urea derivatives, which are of interest in medicinal chemistry and materials science. asianpubs.org The reaction involves combining the isocyanate with a suitable primary or secondary amine, often in a solvent like acetone (B3395972), at room temperature. The desired urea product often precipitates from the reaction mixture and can be isolated by simple filtration. asianpubs.org

Table 2: Examples of Substituted Ureas Synthesized from Aryl Isocyanates and Amines

| Isocyanate | Amine | Product (Substituted Urea) | Reference |

| This compound | 4-[4-amino-3-(trifluoromethyl)phenoxy]-N-methylpyridine-2-carboxamide | 4-[4-[[[3-Nitrophenyl]amino]carbonyl]amino]-3-(trifluoromethyl)phenoxy]-N-methylpyridine-2-carboxamide | asianpubs.org |

| 4-Chlorophenyl isocyanate | 4-[4-aminophenoxy]-N-methylpyridine-2-carboxamide | 4-[4-[[[4-Chlorophenyl]amino]carbonyl]amino]phenoxy]-N-methylpyridine-2-carboxamide | asianpubs.org |

| Phenyl isocyanate | 4-Aminophenol | N-(4-Hydroxyphenyl)-N'-phenylurea | aub.edu.lb |

Reaction with Thiols and Hydrogen Sulfide (B99878)

This compound readily reacts with thiols (mercaptans) to form thiocarbamates (also known as thiourethanes). Thiols are sulfur analogs of alcohols and are effective nucleophiles. libretexts.org The reaction mechanism is analogous to the reaction with alcohols, involving the nucleophilic attack of the sulfur atom of the thiol on the electrophilic carbon atom of the isocyanate group. The presence of the electron-withdrawing nitro group on the phenyl ring enhances the reactivity of the isocyanate towards thiols.

The general reaction can be represented as: O2NC6H4NCO + R-SH → O2NC6H4NHC(=O)SR

The reaction with hydrogen sulfide (H2S) is also possible. In a reaction between H2S and disulfides, an equilibrium is formed where H2S, thiols, disulfides, hydropersulfides (RSSH), and dialkyltrisulfides are present. nih.gov Given the nucleophilic nature of the hydrosulfide (B80085) anion (HS-), it is expected to react with this compound. The initial product would likely be a carbamodithioic acid derivative, which may be unstable and undergo further reactions.

Cycloaddition Reactions

This compound can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. chesci.comwikipedia.org This type of reaction is a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgrsc.org In these reactions, a 1,3-dipole reacts with a π-system (the dipolarophile), in this case, the N=C bond of the isocyanate.

With Nitrones: Nitrones are 1,3-dipoles that can react with isocyanates to form five-membered heterocyclic compounds. chesci.com The reaction of a nitrone with an isocyanate can lead to the formation of 1,2,4-oxadiazolidin-5-ones. nih.gov The regioselectivity and stereoselectivity of these reactions can often be controlled, making them valuable in organic synthesis. rsc.orgrsc.org The electron-withdrawing nitro group in this compound can influence the electronic demand of the cycloaddition, affecting the reaction rate and regioselectivity.

With Azides: Organic azides are another class of 1,3-dipoles that can undergo cycloaddition with isocyanates. youtube.com The reaction between an azide (B81097) and an isocyanate can lead to the formation of a tetrazolinone ring system. This reaction, a type of Huisgen cycloaddition, is a versatile method for creating heterocyclic structures. wikipedia.org The use of catalysts, such as copper, can facilitate these reactions, often referred to as "click chemistry," although this is more common with alkynes as dipolarophiles. youtube.com

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of complex organic reactions, including 1,3-dipolar cycloadditions. nih.govmdpi.comnih.gov

Studies on the reaction between nitrones and isocyanates have shown that the mechanism can be either concerted or stepwise, depending on the solvent polarity. nih.gov In nonpolar solvents, a concerted mechanism is generally favored. However, in polar solvents, a stepwise mechanism involving a zwitterionic intermediate may become operative. nih.gov Computational models can predict the activation barriers for different pathways, helping to determine the most likely reaction mechanism. scielo.org.mx These studies have indicated that the formation of 1,2,4-oxadiazolidin-5-ones is typically favored both kinetically and thermodynamically. nih.gov

For the reaction of this compound, computational studies can provide insights into how the electronic properties conferred by the nitro group affect the frontier molecular orbitals (HOMO and LUMO) of the isocyanate. This, in turn, influences the interaction with the 1,3-dipole and determines the regiochemical and stereochemical outcome of the cycloaddition. nih.gov

Isocyanates, including this compound, can undergo dimerization and trimerization reactions, especially in the presence of certain catalysts or upon heating. These reactions lead to the formation of cyclic adducts.

Dimerization: The dimerization of isocyanates typically yields uretidinediones (also known as 1,3-diazetidine-2,4-diones), which are four-membered rings containing two nitrogen and two carbonyl carbon atoms. This reaction is often reversible. The presence of electron-withdrawing groups, such as the nitro group in this compound, can favor the formation of the dimer.

Trimerization: The trimerization of isocyanates leads to the formation of isocyanurates, which are highly stable six-membered rings (1,3,5-triazinane-2,4,6-triones). This reaction is often catalyzed by bases, such as tertiary amines, or certain metal compounds. The resulting isocyanurate structure possesses high thermal stability.

The balance between dimerization and trimerization can be influenced by reaction conditions, the specific isocyanate used, and the catalyst employed.

1,3-Dipolar Cycloaddition Reactions with Nitrones and Azides

Blocking and Deblocking Chemistry of this compound

To control the high reactivity of isocyanates, a strategy known as "blocking" is employed. wikipedia.org A blocked isocyanate is a thermally reversible adduct of an isocyanate and a blocking agent. google.com This allows for the formulation of stable, one-component systems that can be cured upon heating. wikipedia.org

Blocking: this compound can be reacted with a variety of blocking agents containing active hydrogen atoms, such as phenols, oximes, lactams, and pyrazoles. wikipedia.orggoogle.com The choice of blocking agent is crucial as it determines the deblocking temperature. core.ac.uk For example, a common blocking agent is methyl ethyl ketoxime (MEKO). wikipedia.org The reaction results in the formation of a new compound where the isocyanate group is "masked" and temporarily inert.

Deblocking: Upon heating to a specific temperature, the blocked isocyanate undergoes a retro-reaction, regenerating the free this compound and the blocking agent. researchgate.net The regenerated isocyanate is then free to react with other components in the formulation, such as polyols, to form a crosslinked polyurethane network. The deblocking temperature is a critical parameter and depends on the nature of the blocking agent used. wikipedia.orgcore.ac.uk For instance, sodium bisulfite can be used as a blocking agent, and the deblocking temperature for such adducts is relatively low. deepdyve.com

The blocking/deblocking chemistry is widely utilized in coatings, adhesives, and sealants to provide systems with long shelf-life and controlled curing profiles. google.com

Lack of Specific Research Data Precludes Detailed Article on this compound Reactivity

Despite a comprehensive search for scientific literature, specific research data focusing solely on the chemical compound “this compound” within the detailed framework of reversible masking, the influence of blocking agents on its deblocking temperature, and the analytical techniques for this determination is not available. The existing body of research on isocyanates extensively covers these topics for more common industrial isocyanates such as toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI). However, dedicated studies on the blocking and deblocking behavior of this compound are not present in the available scientific literature.

The general principles of isocyanate chemistry provide a theoretical framework for understanding how this compound might behave. The reactivity of the isocyanate group (-N=C=O) allows for the formation of thermally reversible blocked isocyanates. This "masking" of the highly reactive isocyanate functionality is a critical technique in various applications, enabling one-component systems that are stable at ambient temperatures and become reactive only upon heating.

The deblocking temperature, at which the original isocyanate is regenerated, is a crucial parameter and is known to be significantly influenced by the nature of the blocking agent used. Generally, blocking agents that form less stable adducts lead to lower deblocking temperatures. For instance, phenols, alcohols, oximes, and caprolactam are common blocking agents, each imparting a characteristic deblocking temperature range to the resulting blocked isocyanate. It is the electronic and steric effects of both the isocyanate and the blocking agent that dictate the stability of the urethane (B1682113) or urea linkage formed.

A variety of analytical techniques are employed to determine the deblocking temperature of blocked isocyanates. Thermogravimetric Analysis (TGA) measures the weight loss associated with the release of the blocking agent as the temperature increases. Differential Scanning Calorimetry (DSC) detects the endothermic transition corresponding to the bond cleavage during deblocking. Fourier-Transform Infrared Spectroscopy (FTIR) can monitor the disappearance of the N-H and C=O stretching vibrations of the urethane group and the reappearance of the characteristic N=C=O stretching band of the free isocyanate.

While these principles and techniques are well-established for many isocyanates, the absence of specific experimental data, detailed research findings, and data tables for this compound prevents a thorough and scientifically accurate discussion as outlined. Any attempt to present such data would be speculative and would not adhere to the required standards of scientific accuracy based on available research.

Advanced Characterization and Spectroscopic Analysis of 3 Nitrophenyl Isocyanate

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular vibrations of 3-Nitrophenyl isocyanate. These methods are instrumental in identifying the principal functional groups and exploring the compound's conformational landscape. While FT-IR measures the absorption of infrared radiation due to changes in dipole moments, Raman spectroscopy detects the inelastic scattering of monochromatic light resulting from changes in polarizability. Together, they offer a complementary view of the vibrational modes. For instance, the highly polar isocyanate group yields a very strong signal in the IR spectrum, whereas the symmetric vibrations of the aromatic ring can often be more clearly observed in the Raman spectrum.

The vibrational spectrum of this compound is dominated by the intense and distinct bands of its two functional groups: the isocyanate (-N=C=O) and the nitro (-NO₂) group.

The isocyanate group is characterized by a very strong and sharp absorption band corresponding to its asymmetric stretching vibration (νₐₛ N=C=O). This band typically appears in a clean region of the mid-infrared spectrum, making it an excellent diagnostic marker. sigmaaldrich.com For this compound, this peak is consistently observed around 2270-2250 cm⁻¹. sigmaaldrich.comspectrabase.com

The nitro group gives rise to two prominent stretching vibrations: an asymmetric stretch (νₐₛ NO₂) and a symmetric stretch (νₛ NO₂). Due to the strong polarity of the N-O bonds, these bands are typically intense in the IR spectrum. sigmaaldrich.com The asymmetric stretch appears at a higher frequency than the symmetric one. sigmaaldrich.com In addition to stretching modes, bending vibrations such as scissoring modes can also be identified. sigmaaldrich.com

For comparative purposes, studies on the related compound 2-Methyl-3-nitrophenyl isocyanate have assigned the asymmetric NO₂ stretching vibration to a strong absorption band at 1583 cm⁻¹ and the symmetric stretching vibration to a band at 1284 cm⁻¹. chemicalbook.com

The table below summarizes the characteristic vibrational frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Reference |

| Isocyanate (-NCO) | Asymmetric Stretch | 2275 - 2240 | Very Strong, Sharp | sigmaaldrich.com |

| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1500 | Strong | sigmaaldrich.com |

| Nitro (-NO₂) | Symmetric Stretch | 1385 - 1345 | Strong | sigmaaldrich.com |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak | thermofisher.com |

| Aromatic C=C | Ring Stretch | 1600 - 1450 | Medium to Weak | thermofisher.com |

This interactive table provides typical wavenumber ranges for the main functional groups.

The potential for rotational isomerism, or conformational analysis, in this compound arises from the rotation around the single bond connecting the phenyl ring to the isocyanate group. This can lead to different spatial orientations of the -NCO group relative to the plane of the aromatic ring. These different conformers, though often rapidly interconverting, may possess distinct vibrational signatures that can be detected, particularly at low temperatures.

Computational studies and vibrational spectra analysis on analogous molecules, such as 2-methyl-3-nitrophenyl isocyanate, have identified the existence of stable cis and trans conformers. nih.govchemicalbook.com It was determined that the trans conformer, where the NCO group is oriented away from the adjacent methyl group, is energetically more stable. nih.govchemicalbook.com In some cases, the presence of multiple conformers can lead to the appearance of doublet peaks in the spectrum; for example, the strong asymmetric absorption of the isocyanate moiety in 2-methyl-3-nitrophenyl isocyanate occasionally appears as a doublet near 2282 cm⁻¹, which is attributed to the small energy gap between its conformers. nih.govchemicalbook.com

While specific conformational studies on this compound are not widely reported, it is a standard methodology to combine experimental FT-IR and Raman data with Density Functional Theory (DFT) calculations. chemicalbook.com Such an approach allows for the calculation of the potential energy surface and the theoretical vibrational frequencies for different possible conformers, which can then be compared with experimental spectra to identify the conformers present in a sample. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating the carbon-hydrogen framework of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment, connectivity, and relative number of atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show four distinct signals in the aromatic region. The phenyl ring is substituted with two electron-withdrawing groups, the nitro (-NO₂) and isocyanate (-NCO) groups, which deshield the aromatic protons, causing their signals to appear at a relatively high chemical shift (downfield). The substitution pattern (meta) leads to a complex splitting pattern.

The proton at C2 (between the two substituents) is expected to be the most deshielded, appearing as a triplet or singlet-like peak. The proton at C6 (ortho to the isocyanate) and the proton at C4 (ortho to the nitro group) will both appear as doublets of doublets (or multiplets). The proton at C5 (para to the isocyanate) will appear as a triplet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show six signals for the aromatic carbons and one for the isocyanate carbon. The carbon atom of the isocyanate group (-N=C=O) typically resonates in the region of 120-130 ppm. The aromatic carbon attached to the nitro group (C3) and the one attached to the isocyanate group (C1) will be significantly influenced by these substituents. The remaining four aromatic carbons will appear in the typical range for substituted benzenes.

The following tables provide predicted chemical shift values and coupling patterns.

Predicted ¹H NMR Data for this compound

| Proton | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| H-2 | 8.0 - 8.2 | t |

| H-4 | 7.8 - 8.0 | d or dd |

| H-5 | 7.5 - 7.7 | t |

This interactive table shows predicted proton NMR data.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted δ (ppm) |

|---|---|

| C-NCO | 125 - 135 |

| C1 (-NCO) | 133 - 138 |

| C2 | 118 - 122 |

| C3 (-NO₂) | 147 - 152 |

| C4 | 124 - 128 |

| C5 | 130 - 134 |

This interactive table shows predicted carbon-13 NMR data.

NMR spectroscopy is an invaluable tool for real-time monitoring of chemical reactions involving this compound. chemicalbook.com Its quantitative nature, where the signal integral is directly proportional to the number of nuclei, allows for the precise determination of reactant consumption, intermediate formation, and product generation over time without the need for extensive calibration. spectrabase.com

For example, in the synthesis of a carbamate (B1207046) via the reaction of this compound with an alcohol, the reaction progress can be followed by acquiring ¹H NMR spectra at regular intervals. The characteristic signals of the aromatic protons of this compound would decrease in intensity, while new signals corresponding to the aromatic protons of the newly formed N-(3-nitrophenyl)carbamate product, as well as the signals from the alcohol's alkyl group now adjacent to the carbamate linkage, would appear and grow. By integrating these respective signals, the reaction kinetics, conversion rates, and endpoint can be accurately determined. chemicalbook.com This technique can be applied in various setups, including simple NMR tubes for batch monitoring or more sophisticated flow-NMR systems for online process control. spectrabase.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of this compound. Furthermore, the fragmentation pattern obtained from techniques like Electron Ionization (EI-MS) offers a molecular fingerprint that helps confirm the structure.

The molecular weight of this compound is 164.12 g/mol . chemicalbook.com In a typical EI-MS spectrum, the molecular ion peak ([M]⁺•) would be observed at m/z = 164. The fragmentation of this molecular ion is dictated by the stability of the resulting fragments and the nature of the functional groups. The primary fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group constituents.

Key expected fragmentation pathways include:

Loss of the isocyanate group: Cleavage of the C-N bond can lead to the loss of an NCO radical (42 Da), resulting in a fragment ion corresponding to the nitrophenyl cation at m/z 122.

Loss of nitric oxide: A common fragmentation for nitroaromatics is the loss of a neutral NO molecule (30 Da), which would yield a fragment at m/z 134.

Loss of the nitro group: The loss of the entire NO₂ group (46 Da) can also occur, leading to a fragment corresponding to the phenyl isocyanate cation at m/z 118.

Formation of the phenyl cation: Subsequent fragmentation of the nitrophenyl or phenyl isocyanate cations, often through the loss of CO or other small molecules, can lead to the formation of the stable phenyl cation at m/z 77.

The table below details the likely major fragments observed in the mass spectrum of this compound.

| m/z | Proposed Fragment | Formula |

| 164 | [M]⁺• (Molecular Ion) | [C₇H₄N₂O₃]⁺• |

| 134 | [M - NO]⁺• | [C₇H₄NO₂]⁺• |

| 122 | [M - NCO]⁺ | [C₆H₄NO₂]⁺ |

| 118 | [M - NO₂]⁺ | [C₇H₄NO]⁺ |

| 92 | [C₆H₄O]⁺• | [C₆H₄O]⁺• |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

| 76 | [C₆H₄]⁺• | [C₆H₄]⁺• |

This interactive table outlines the plausible mass spectrometry fragmentation pattern.

X-ray Diffraction (XRD) and Crystal Structure Analysis

X-ray diffraction techniques are the gold standard for elucidating the three-dimensional structure of crystalline solids. rigaku.com These methods provide precise information on bond lengths, bond angles, and the arrangement of molecules within a crystal lattice. scispace.com

Single-crystal X-ray crystallography provides the most detailed structural information possible for a crystalline compound. While specific studies on the single crystal of this compound itself are not detailed, extensive research on closely related derivatives, such as p-nitrophenyl glycopyranosides, illustrates the power of this technique. nih.gov

In a study of p-nitrophenyl-α-D-galactopyranoside, X-ray analysis revealed the presence of two independent molecules in the crystal's asymmetric unit. nih.gov This means that although chemically identical, the two molecules have slightly different conformations and packing environments within the crystal lattice. Such information is critical for understanding polymorphism, where a single compound can exist in multiple crystalline forms. nih.gov The technique unambiguously determines molecular geometry, including bond lengths and angles, and how molecules are arranged relative to one another. rigaku.comresearchgate.net

Key interactions that would be expected to dictate the crystal packing of this compound and its derivatives include:

Hydrogen Bonds: Although lacking strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are common. The aromatic protons can interact with the oxygen atoms of the nitro group or the nitrogen of the isocyanate group on adjacent molecules. researchgate.net

N···O Interactions: A particularly strong interaction observed in nitro compounds involves the contact between the partially positive nitrogen atom of one nitro group and the partially negative oxygen atom of a neighboring nitro group. In p-nitrophenyl isocyanide, this N···O interaction is surprisingly strong, with a distance of 2.869 Å, leading to the formation of an infinite zigzag chain of molecules. researchgate.net

π-π Stacking: The aromatic rings of the molecules can stack on top of each other, an interaction driven by electrostatic and van der Waals forces. nih.gov The isocyanide carbon itself can participate in interactions with aromatic systems. nih.gov

Dipole-Dipole Interactions: The highly polar nitro (-NO₂) and isocyanate (-NCO) groups create significant molecular dipoles, which will influence the orientation of molecules within the crystal to achieve a stable electrostatic arrangement.

Analysis of these interactions through crystallography helps explain the physical properties of the solid, such as melting point and solubility, and provides insight into its potential reactivity in the solid state. rsc.org

Computational Chemistry and Theoretical Studies of 3 Nitrophenyl Isocyanate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for studying the quantum mechanical properties of molecules like 3-Nitrophenyl isocyanate. This method is favored for its balance of accuracy and computational cost, making it suitable for a detailed analysis of the molecule's structure and reactivity.

The first step in a computational study is typically geometry optimization, a process that determines the lowest energy arrangement of atoms in the molecule. For molecules like nitrophenyl isocyanates, DFT methods such as B3LYP (Becke, three-parameter, Lee-Yang-Parr) combined with a basis set like 6-311G* are commonly employed to find the equilibrium geometry. aip.orgnih.gov This process calculates the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

For instance, in a computational analysis of the related isomer 2-Methyl-3-nitrophenyl isocyanate, DFT calculations were used to identify stable conformers (cis and trans) arising from the orientation of the isocyanate group relative to the methyl group. nih.gov The calculations determined that the trans conformer was more stable by 3.954 kJ/mol. nih.gov A similar approach for this compound would focus on the rotational barrier of the isocyanate (-NCO) and nitro (-NO2) groups relative to the phenyl ring to identify the most stable conformation. The electronic structure analysis would further provide the total electronic energy, dipole moment, and the distribution of electron density across the molecule. aip.org

DFT calculations are a powerful tool for predicting vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra, which aids in the interpretation of experimental data. Harmonic frequency analyses performed on the optimized geometry of a molecule can predict its vibrational frequencies. aip.org

In studies of the related 2-Methyl-3-nitrophenyl isocyanate, DFT calculations at the B3LYP/6-311G* level accurately computed the characteristic vibrational frequencies for the methyl, nitro, and isocyanate groups. aip.org The strong asymmetric stretching of the isocyanate moiety, for example, was predicted and observed experimentally around 2282 cm⁻¹. nih.gov Similarly, the asymmetric and symmetric stretching modes of the nitro group were assigned based on computational results. nih.gov

DFT methods can also predict ¹H and ¹³C NMR chemical shifts with high accuracy, especially when accounting for solvent effects and conformational isomerism. d-nb.info This involves calculating the magnetic shielding tensors for each nucleus in the optimized structure. For this compound, such calculations would predict the chemical shifts for the aromatic protons and carbons, providing a theoretical spectrum that can be directly compared with experimental results for structural verification.

Table 1: Representative Calculated vs. Experimental IR Frequencies for Functional Groups in a Nitrophenyl Isocyanate System

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311G*) | Experimental Frequency (cm⁻¹) |

| Isocyanate (-NCO) | Asymmetric Stretch | ~2280 | ~2282 |

| Nitro (-NO2) | Asymmetric Stretch | ~1570 | ~1569 |

| Nitro (-NO2) | Symmetric Stretch | ~1340 | ~1339 |

| Frequencies are based on data for the related compound 2-Methyl-3-nitrophenyl isocyanate and are representative. nih.gov |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic character. youtube.com

For this compound, DFT calculations would determine the energies and spatial distributions of these orbitals. The electron-withdrawing nature of both the nitro and isocyanate groups is expected to lower the energy of the LUMO, making the molecule a good electrophile. The HOMO would likely be distributed over the phenyl ring. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and more reactive. researchgate.net

Building upon FMO analysis, DFT can be used to calculate a set of global reactivity descriptors that quantify a molecule's chemical behavior. researchgate.net These descriptors are derived from the energies of the frontier orbitals and include:

Chemical Potential (μ): Related to the escaping tendency of electrons (μ ≈ (E_HOMO + E_LUMO) / 2).

Chemical Hardness (η): Measures the resistance to a change in electron distribution (η ≈ (E_LUMO - E_HOMO) / 2).

Global Electrophilicity Index (ω): Quantifies the electrophilic power of a molecule (ω = μ² / 2η).

These calculated descriptors for this compound would provide a quantitative measure of its stability and reactivity, allowing for comparisons with other related compounds. researchgate.net

Transition state calculations are used to investigate the mechanism of a chemical reaction by locating the high-energy transition state structure that connects reactants and products. This involves finding a first-order saddle point on the potential energy surface. For this compound, this method could be used to model its reaction with a nucleophile (e.g., an alcohol or amine), calculating the activation energy barrier and providing insight into the reaction kinetics.

Molecular Dynamics (MD) Simulations

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational changes of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals how the molecule moves, vibrates, and changes its shape. nih.gov

For a flexible molecule like this compound, MD simulations can explore its conformational landscape. The primary conformational flexibility arises from the rotation of the isocyanate and nitro groups around their single bonds to the phenyl ring. An MD simulation would track these dihedral angles over time, revealing the preferred orientations of these functional groups, the energy barriers between different conformations, and the timescale of these dynamic processes. While extensive MD simulations are more common for large biomolecules, the technique can provide valuable information on the conformational dynamics and intramolecular interactions of small organic molecules in different environments (e.g., in a vacuum or in a solvent).

Solvent Effects on Molecular Properties

The chemical environment created by a solvent can significantly alter the electronic structure and vibrational properties of a solute molecule like this compound. Theoretical chemistry provides powerful tools to investigate these interactions, often by modeling the solvent as a polarizable continuum (Polarizable Continuum Model, PCM) or by explicit inclusion of solvent molecules in the calculation. These studies reveal how solvent polarity influences key molecular parameters.

Solvent polarity also induces shifts in the vibrational frequencies of the molecule, a phenomenon known as solvatochromism. The most characteristic vibration of this compound is the strong, asymmetric stretching of the isocyanate (–N=C=O) group, typically observed around 2250-2280 cm⁻¹. Studies on structurally similar molecules, such as aromatic nitriles and other isocyanates, demonstrate that the frequency of such polar functional groups is sensitive to the surrounding solvent. This vibrational Stark effect explains how the local electric field generated by the solvent interacts with the bond's dipole moment, causing a shift in its vibrational frequency. For the isocyanate group, an increase in solvent polarity typically leads to a red shift (a decrease in frequency) of the asymmetric stretching band.

A computational study on the closely related 2-methyl-3-nitrophenyl isocyanate using Density Functional Theory (DFT) at the B3LYP/6-311G* level has identified its stable conformers and analyzed their vibrational spectra. nih.gov The study assigned the asymmetric stretching mode of the isocyanate group to a strong absorption band, noting that its appearance as a doublet could be influenced by the small energy gap between conformers. nih.gov This highlights the sensitivity of this vibrational mode, which would be further modulated by solvent interactions. The table below illustrates hypothetical, yet expected, shifts for the –N=C=O asymmetric stretching frequency in solvents of varying polarity, based on established principles of vibrational solvatochromism. nih.gov

| Solvent | Dielectric Constant (ε) | Expected N=C=O Stretch (ṽ / cm⁻¹) | Expected Shift from Gas Phase (Δṽ / cm⁻¹) |

|---|---|---|---|

| Gas Phase | 1.0 | ~2280 | 0 |

| n-Hexane | 1.88 | ~2275 | -5 |

| Chloroform | 4.81 | ~2268 | -12 |

| Acetone (B3395972) | 20.7 | ~2262 | -18 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | ~2258 | -22 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational strategy for establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activity or chemical reactivity. For derivatives of this compound, QSAR can be employed to predict their potency as bioactive agents and to guide the rational design of new, more effective molecules, thereby saving significant resources in synthesis and testing.

The foundation of a QSAR model lies in quantifying structural features of molecules through numerical values known as molecular descriptors. These descriptors can be categorized based on the properties they represent:

Electronic Descriptors: These quantify the electronic aspects of a molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), partial atomic charges, and dipole moments. For a this compound derivative, the electronic properties of substituents on the phenyl ring would strongly influence the electrophilicity of the isocyanate carbon.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices.

Hydrophobic Descriptors: The most common hydrophobic descriptor is LogP, the logarithm of the partition coefficient between octanol (B41247) and water, which measures the lipophilicity of a compound.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

Once a set of derivatives with known biological activities is assembled (the training set), these descriptors are calculated for each molecule. Statistical techniques, most commonly Multiple Linear Regression (MLR), are then used to build a model. Phenyl isocyanate itself is recognized as a potent chemical sensitizer, inducing both cellular and humoral immune responses. nih.gov A QSAR study on its derivatives could, for example, aim to predict this sensitization potential.

For a hypothetical QSAR study on the sensitization potential of this compound derivatives, the model might take the following form:

log(Activity) = c₀ + c₁(LogP) + c₂(σ) + c₃(LUMO)

Where:

log(Activity) is the biological response (e.g., sensitization).

LogP represents hydrophobicity.

σ (Hammett constant) represents the electronic effect of a substituent on the ring.

LUMO energy relates to the molecule's ability to accept an electron.

c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis.

The statistical quality and predictive power of the developed QSAR model are evaluated using parameters like the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and external validation with a separate set of test compounds. A robust QSAR model can then be used to screen virtual libraries of compounds to identify novel derivatives with potentially enhanced activity or improved safety profiles.

The table below presents a hypothetical dataset and a resulting QSAR model for a series of substituted phenyl isocyanate derivatives, illustrating how structural modifications could influence a given biological activity.

| Substituent (X) | LogP | LUMO Energy (eV) | Observed Activity (log 1/C) | Predicted Activity (log 1/C) |

|---|---|---|---|---|

| 3-NO₂ (Parent) | 2.10 | -3.5 | 4.50 | 4.52 |

| H | 1.85 | -2.8 | 3.90 | 3.88 |

| 4-Cl | 2.56 | -3.1 | 4.35 | 4.33 |

| 4-CH₃ | 2.34 | -2.6 | 3.80 | 3.85 |

| 3,5-(NO₂)₂ | 2.35 | -4.1 | 5.10 | 5.08 |

Hypothetical QSAR Equation: log(1/C) = 1.5 + 0.8 * LogP - 0.7 * LUMO

Applications of 3 Nitrophenyl Isocyanate and Its Derivatives

Pharmaceutical and Medicinal Chemistry

The 3-nitrophenyl isocyanate moiety is a key building block in medicinal chemistry for the development of new therapeutic agents. Its ability to readily form urea (B33335) and carbamate (B1207046) linkages is exploited to synthesize a variety of biologically active molecules.

Synthesis of Biologically Active Compounds

The introduction of a 3-nitrophenyl group into a molecule can confer or enhance its therapeutic properties. This has been demonstrated in the synthesis of compounds targeting a range of diseases, from infectious to proliferative disorders.

Urea and thiourea (B124793) derivatives containing a nitrophenyl group have been investigated for their potential as antimicrobial and antiparasitic agents. The general synthetic route involves the reaction of an appropriate amine with a nitrophenyl isocyanate or isothiocyanate. While direct studies on this compound are specific, the broader class of nitrophenyl urea derivatives has shown notable biological activity. For instance, metal complexes of 1,3-diethyl-1,3-bis(4-nitrophenyl)urea have been synthesized and shown to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a zinc complex being particularly effective against Serratia marcescens. nih.gov This suggests that the nitrophenyl urea scaffold is a promising pharmacophore for antimicrobial drug development.

In the realm of antiparasitic research, nitro-containing compounds are of considerable interest. For example, nitro derivatives of benzimidazole (B57391) and benzotriazole (B28993) have demonstrated slight activity against Entamoeba histolytica and Trichomonas vaginalis. nih.gov Furthermore, newly synthesized naphthyl-thiazole derivatives, which can be conceptually related to structures accessible from isocyanates, have shown cytotoxic potential against Leishmania amazonensis and Trypanosoma cruzi. unl.pt These findings highlight the potential of incorporating the 3-nitrophenyl group, via this compound, into various heterocyclic systems to generate novel antiparasitic drug candidates.

Table 1: Examples of Biologically Active Urea and Thiourea Derivatives

| Compound Class | Target Organism/Disease | Key Findings | Reference |

|---|---|---|---|

| Metal(II) Complexes of bis(4-nitrophenyl)urea | Serratia marcescens, Bacillus subtilis, Staphylococcus aureus, Escherichia coli | Zinc complex showed greater antibacterial activity than the ligand and standard drugs. | nih.gov |

| Nitro derivatives of benzimidazole/benzotriazole | Entamoeba histolytica, Trichomonas vaginalis | Displayed slight antiparasitic activity. | nih.gov |

This compound is a relevant precursor for the synthesis of analogs of established kinase inhibitors like Sorafenib, a multi-kinase inhibitor used in cancer therapy. The urea linkage is a critical component of Sorafenib's structure. In the development of novel Sorafenib hybrids, various isocyanates are used to couple with a central aminopyridinol scaffold. Specifically, a nitrophenyl-substituted derivative was used in a synthetic route, which was subsequently reduced to the corresponding aminophenyl derivative, demonstrating the utility of the nitrophenyl group as a masked amino group in multi-step syntheses.

The 3-nitrophenyl moiety has been incorporated into novel heterocyclic structures to develop compounds with anti-inflammatory and antitumor properties.

In the search for new anticancer agents, researchers have synthesized a series of novel 5,6,7,8-tetrahydroisoquinolines that bear a 3-nitrophenyl group. researchgate.net These compounds were synthesized through a multi-step reaction starting from a cyclohexanone (B45756) derivative and were evaluated for their anticancer activity. researchgate.net Further studies on related isoquinoline (B145761) derivatives containing the 3-nitrophenyl group have shown that some of these compounds exhibit significant antiproliferative activity against human breast cancer (MCF-7) and hepatocellular carcinoma (HEPG2) cell lines. researchgate.net

While not directly using this compound, a study on the synthesis of anti-inflammatory compounds involved the reaction of isonicotinic acid with m-nitrophenol. nih.gov This highlights the utility of the nitrophenyl scaffold in designing molecules with potent reactive oxygen species (ROS) inhibitory activity, a key mechanism in anti-inflammatory action. nih.gov

Table 2: Research Findings on 3-Nitrophenyl Derivatives as Antitumor Agents

| Compound Series | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|

Bioconjugation Strategies

Isocyanates are highly reactive electrophiles that can form stable covalent bonds with nucleophilic groups on biomolecules, such as the N-terminus of proteins or the ε-amino group of lysine (B10760008) residues, to form urea linkages. mdpi.com This reactivity makes them candidates for bioconjugation, the process of linking molecules to biological targets. However, the high reactivity of isocyanates also presents challenges, including promiscuous reactions with multiple nucleophilic residues and sensitivity to water, which can lead to the formation of an unstable carbamic acid that decomposes to an amine. mdpi.com

In some bioconjugation strategies, aryl isocyanates can be formed as an intermediate byproduct. For example, the hydrolysis of phenyl-1,2,4-triazoline-3,5-dione (PTAD) derivatives, which are used for the chemoselective labeling of tyrosine residues, can produce a corresponding aryl isocyanate. This byproduct can then react non-specifically with lysine residues, leading to off-target labeling.

Polymer Science and Materials Chemistry

In polymer science, isocyanates are fundamental monomers for the synthesis of polyurethanes and can be used for the functionalization of existing polymers. While specific literature on the large-scale use of this compound in this field is not abundant, its chemical properties suggest potential applications.

The isocyanate group can undergo polymerization, and the presence of the nitro group on the phenyl ring can influence the properties of the resulting polymer, such as its thermal stability, solubility, and potential for further chemical modification. For instance, the polymerization of other functional isocyanates, like 3-(triethoxysilyl)propyl isocyanate, has been achieved via coordination polymerization to create well-defined statistical and block copolymers. mdpi.com This demonstrates a viable pathway for polymerizing isocyanates with functional side groups. The resulting polymers containing triethoxysilyl groups can undergo hydrolysis and condensation, leading to cross-linked materials or surface modifications. A similar approach could potentially be applied to this compound to create polymers with nitro functionalities.

Furthermore, the nitro group on a polymer backbone derived from this compound could be chemically reduced to an amino group. This would transform the polymer into a reactive scaffold that could be further functionalized, for example, by grafting other polymer chains or attaching specific molecules, thereby creating materials with tailored properties for various applications. The general concept of creating polymeric isocyanates as reactive intermediates is also known. google.com

Table 3: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| Sorafenib |

| 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea |

| 5,6,7,8-Tetrahydroisoquinoline |

| m-Nitrophenol |

| Isonicotinic acid |

| Phenyl-1,2,4-triazoline-3,5-dione (PTAD) |

| 3-(Triethoxysilyl)propyl isocyanate |

| Benzimidazole |

| Benzotriazole |

Polyurethane Synthesis and Modification

This compound serves as a monomer in the synthesis of polyurethanes. The fundamental reaction involves the addition of the isocyanate group to a polyol (a molecule with multiple hydroxyl groups), forming the characteristic urethane (B1682113) linkages that constitute the polymer backbone. The presence of the nitro group on the phenyl ring can modify the reactivity of the isocyanate group and influence the properties of the resulting polyurethane, such as its thermal stability, mechanical strength, and chemical resistance.

A typical reaction for polyurethane synthesis using this compound (3-NPI) and a diol can be represented as follows:

2 3-NPI + HO-R-OH → [OCN(3-NO₂C₆H₄)NHCOORO]ₙ

Optimal conditions for this reaction often involve elevated temperatures (around 75°C), a suitable solvent like N-Methyl-2-pyrrolidone (NMP), and a catalyst such as stannous octoate (SnOct₂). The molecular weight of the resulting polymer can be controlled by adjusting the stoichiometric ratio of isocyanate to hydroxyl groups.

Derivatives of this compound are also utilized in polyurethane production. For instance, 4-methyl-3-nitrophenyl isocyanate can be trimerized to form an isocyanurate, which then serves as a precursor for preparing polyurethane soft foams. This process involves the hydrogenation of the nitro groups to amino groups, followed by phosgenation to create a new isocyanate group for polymerization.

Development of Coatings, Adhesives, and Resins

The reactivity of this compound makes it a useful component in the formulation of high-performance coatings, adhesives, and resins. In these applications, the isocyanate group reacts with polyols or other active hydrogen-containing compounds to form a cross-linked polymer network, resulting in durable and resilient materials. lookchem.com

This compound is listed as a potential monoisocyanate for the creation of post-modified polycarbodiimides. These modified polymers can be used in sealants, elastomers, coatings, and adhesives. googleapis.com The incorporation of the nitrophenyl group can enhance the properties of these materials, such as their adhesion to substrates and their resistance to environmental degradation.

The general utility of isocyanates in this field stems from their ability to form strong bonds and cure at ambient temperatures, making them suitable for a wide range of applications, from automotive finishes to industrial adhesives. vulcanchem.com

Agrochemicals and Crop Protection

This compound and its derivatives are employed as intermediates in the synthesis of agrochemicals. apolloscientific.co.ukcymitquimica.com The isocyanate group provides a reactive handle for building more complex molecules with desired biological activity. For example, 4-chloro-3-nitrophenyl isocyanate, a closely related derivative, is specifically mentioned for its use in the development of pharmaceuticals and agrochemicals. apolloscientific.co.uk

One area of application is in the creation of carbamate and urea-based pesticides. Research has shown that nitrophenyl isocyanate derivatives can be used to synthesize (aminophenyl)carbamic acid esters. researchgate.net These compounds are of interest in agrochemical research, with some carbamic acid esters being known insecticides. researchgate.net The synthesis often involves the reaction of the nitrophenyl isocyanate with an alcohol or phenol, followed by the reduction of the nitro group. researchgate.net